

N-Cyclopropyl-4-fluorobenzamide: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Cyclopropyl 4-fluorobenzamide*

Cat. No.: *B1350977*

[Get Quote](#)

Abstract

N-Cyclopropyl-4-fluorobenzamide is a synthetic compound that has emerged as a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, history, and detailed synthetic protocols. Initially synthesized in the context of developing novel inhibitors for GABA uptake transporters, its utility has since been recognized in the construction of more complex molecules across various therapeutic areas. This document details the seminal synthesis, physicochemical properties, and the analytical methods for its characterization, serving as a critical resource for researchers in drug discovery and organic synthesis.

Introduction

N-Cyclopropyl-4-fluorobenzamide (CAS No. 88229-16-7) is a member of the benzamide class of organic compounds, characterized by a cyclopropyl group attached to the amide nitrogen and a fluorine atom at the 4-position of the benzene ring. While not a therapeutic agent itself, its structural motifs are prevalent in a wide range of biologically active molecules. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, combined with the metabolic stability often associated with the fluoro-substituent, make this compound a desirable building block in the design of novel pharmaceuticals. This guide will trace the origins of N-Cyclopropyl-4-fluorobenzamide, providing a detailed account of its first reported synthesis and the scientific context of its discovery.

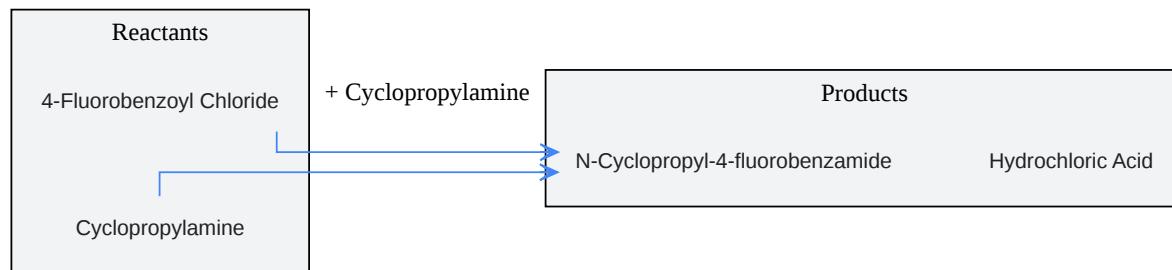
Discovery and History

The first documented synthesis of N-Cyclopropyl-4-fluorobenzamide appears in a 2010 publication in the European Journal of Medicinal Chemistry by Faust, M. R., Höfner, G., Pabel, J., and Wanner, K. T.^[1] The primary focus of this research was the synthesis and evaluation of azetidine derivatives as novel GABA uptake inhibitors. Within this study, N-Cyclopropyl-4-fluorobenzamide was synthesized, likely as a key intermediate or a reference compound, in the broader effort to develop selective inhibitors for the GABA transporters (GATs), which are critical in regulating neurotransmitter levels in the central nervous system. The development of such inhibitors holds therapeutic potential for neurological disorders like epilepsy.

While the compound itself was not the primary focus of the biological investigation in the 2010 paper, its synthesis was a necessary step in the construction of the target molecules. Since its initial description, N-Cyclopropyl-4-fluorobenzamide has been cited in various patents related to the development of inhibitors for targets such as poly (ADP-ribose) polymerase (PARP), Pim kinases, and beta-secretase, highlighting its role as a versatile starting material in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of N-Cyclopropyl-4-fluorobenzamide is presented in the table below.


Property	Value	Reference
CAS Number	88229-16-7	N/A
Molecular Formula	C ₁₀ H ₁₀ FNO	N/A
Molecular Weight	179.19 g/mol	N/A
Melting Point	118-119 °C	[2]
Boiling Point	323.6 ± 25.0 °C (predicted)	[2]
Density	1.2 ± 0.1 g/cm ³ (predicted)	[2]
Appearance	White solid	N/A

Experimental Protocols

Synthesis of N-Cyclopropyl-4-fluorobenzamide

The synthesis of N-Cyclopropyl-4-fluorobenzamide is achieved through a standard amidation reaction between 4-fluorobenzoyl chloride and cyclopropylamine. The following protocol is based on the general procedures described in the literature.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General reaction scheme for the synthesis of N-Cyclopropyl-4-fluorobenzamide.

Materials and Reagents:

- 4-Fluorobenzoyl chloride
- Cyclopropylamine
- Triethylamine (or another suitable base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- To a solution of cyclopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C is added a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in dichloromethane dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford N-Cyclopropyl-4-fluorobenzamide as a white solid.

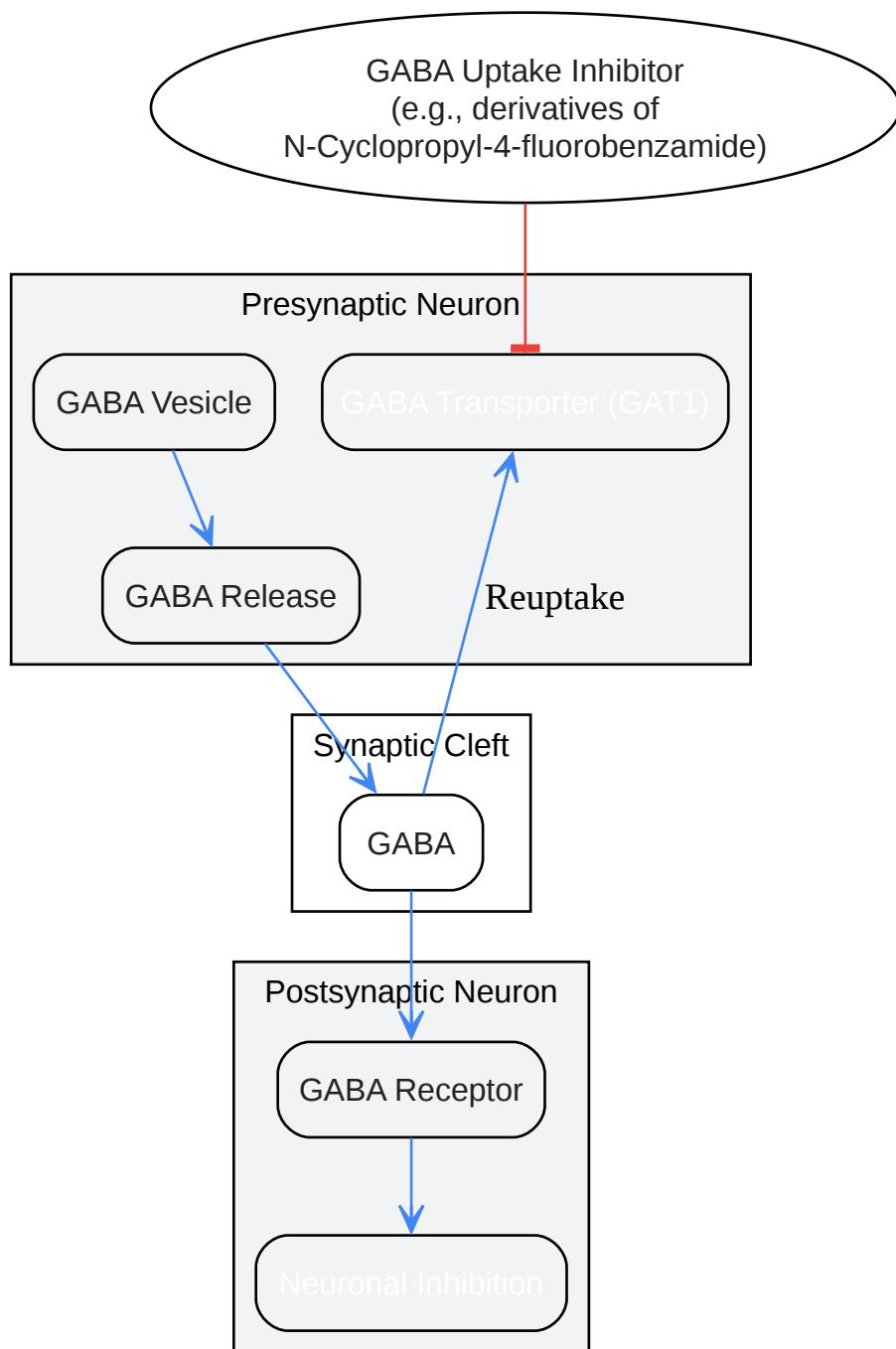
Analytical Characterization

The structure and purity of the synthesized N-Cyclopropyl-4-fluorobenzamide can be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (400 MHz, CDCl_3): δ 7.79 – 7.70 (m, 2H, ArH), 7.12 – 7.01 (m, 2H, ArH), 6.37 (s, 1H, NH), 2.90 – 2.80 (m, 1H, CH-cyclopropyl), 0.89 – 0.81 (m, 2H, CH_2 -cyclopropyl), 0.63 – 0.55 (m, 2H, CH_2 -cyclopropyl).

Mass Spectrometry (MS):


- Electrospray Ionization (ESI-MS): Calculated for $\text{C}_{10}\text{H}_{11}\text{FNO}^+$ $[\text{M}+\text{H}]^+$: 180.08, Found: 180.1.

Biological Activity and Signaling Pathways

As N-Cyclopropyl-4-fluorobenzamide was primarily synthesized as an intermediate for GABA uptake inhibitors, there is limited publicly available data on its own biological activity. The broader class of N-aryl-N-alkyl-substituted GABA amides and related compounds are known to interact with the GABAergic system.

GABAergic Signaling Pathway:

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters increases the concentration and duration of GABA in the synapse, leading to enhanced GABAergic signaling. This mechanism is a therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.

[Click to download full resolution via product page](#)

Figure 2: Simplified diagram of a GABAergic synapse and the target of GABA uptake inhibitors.

While N-Cyclopropyl-4-fluorobenzamide itself has not been extensively profiled as a GAT inhibitor, its structural components are found in molecules designed to target this pathway. Further research would be required to elucidate any direct biological activity of this compound.

Conclusion

N-Cyclopropyl-4-fluorobenzamide, first reported in 2010 as part of a study on GABA uptake inhibitors, has since become a readily available and valuable building block in medicinal chemistry. Its straightforward synthesis and the desirable properties of its constituent moieties have led to its use in the development of a variety of potential therapeutic agents. This technical guide provides a foundational understanding of the discovery, synthesis, and potential biological context of this important chemical intermediate, serving as a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ak Prof. K. T. Wanner [cup.uni-muenchen.de]
- 2. Synthesis and pharmacological properties of new GABA uptake inhibitors - Publications Scientifiques - Bioseb In-Vivo Research [bioseb.com]
- To cite this document: BenchChem. [N-Cyclopropyl-4-fluorobenzamide: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350977#n-cyclopropyl-4-fluorobenzamide-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com